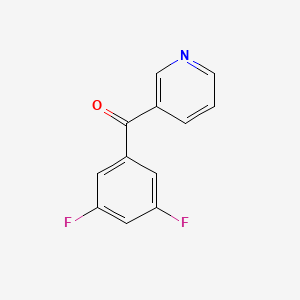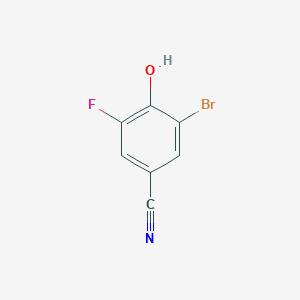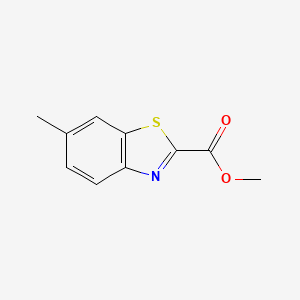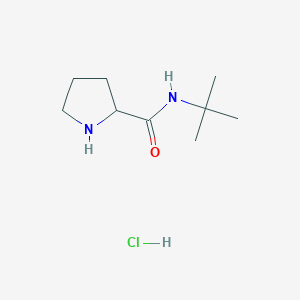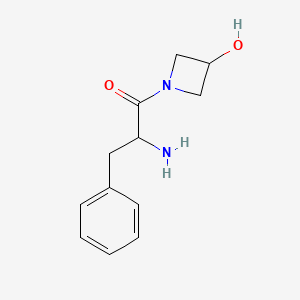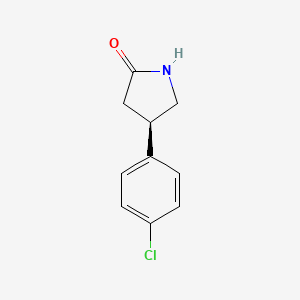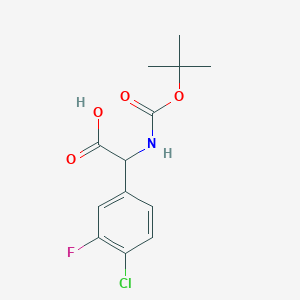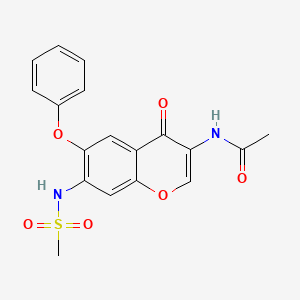![molecular formula C15H15ClN4 B3092861 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline CAS No. 1236924-17-6](/img/structure/B3092861.png)
7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline
Descripción general
Descripción
7-Chloro-4-(piperazin-1-yl)quinoline is an important scaffold in medicinal chemistry . It is a potent sirtuin inhibitor and also inhibits the serotonin uptake . It exhibits antimalarial activity on D10 and K1 strains of P. falciparum .
Synthesis Analysis
The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline has been described in the literature . It is an important intermediate in the synthesis of the anti-malarial compound piperaquine .Molecular Structure Analysis
The molecular formula of 7-Chloro-4-(piperazin-1-yl)quinoline is C13H14ClN3 . Its molecular weight is 247.72 .Chemical Reactions Analysis
The title compound is an important intermediate in the synthesis of the anti-malarial compound piperaquine .Physical and Chemical Properties Analysis
The melting point of a related compound, C21H18Cl3N3O, is between 125°–130°C .Aplicaciones Científicas De Investigación
Antimalarial and Antiparasitic Activity
A series of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their in vitro activity against Plasmodium falciparum strains with different chloroquine-resistance statuses. The synthesis involved regioselective palladium-catalyzed monoamination and showed promising antimalarial activity, especially when linked by a bis(3-aminopropyl)piperazine (Guillon et al., 2008). Additionally, novel 7-chloro-4-(piperazin-1-yl)quinoline derivatives synthesized via nucleophilic addition reaction exhibited significant antimalarial activity against plasmodium falciparum strain, with some compounds showing better potency than the standard drug Quinine (Mahajan & Chundawat, 2021).
Anticancer Potential
Research on 4-aminoquinoline derivatives employing a hybrid pharmacophore approach revealed potent anticancer activities across various cancer cell lines. Specifically, a compound identified as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline showed remarkable efficacy, indicating its potential as a safe anticancer agent with minimal toxicity to normal cells (Solomon, Pundir, & Lee, 2019).
Antimicrobial Activities
The synthesis and evaluation of novel fluoroquinolone derivatives highlighted their promising in vivo activity against Mycobacterium tuberculosis H37Rv in mice, demonstrating the potential of 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline derivatives in treating tuberculosis and other bacterial infections (Shindikar & Viswanathan, 2005).
DNA Detection and Molecular Probes
A study on novel aminated benzimidazo[1,2-a]quinoxalines, substituted with piperidine, pyrrolidine, and piperazine nuclei, presented these molecules as potential DNA-specific fluorescent probes. Their ability to bind to ct-DNA with significantly enhanced fluorescence emission intensity suggests applications in DNA detection and as molecular probes (Perin et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar quinoline compounds have been used in the synthesis of piperaquine , an antimalarial drug, suggesting potential targets could be related to the life cycle of the malaria parasite.
Mode of Action
It’s known that piperaquine, a compound synthesized from similar quinoline derivatives, works by inhibiting hemozoin formation, a process crucial to the survival of malaria parasites .
Biochemical Pathways
Based on its potential use in the synthesis of piperaquine , it may affect pathways related to the life cycle of the malaria parasite.
Result of Action
If it is indeed used in the synthesis of piperaquine, its action could potentially result in the death of malaria parasites .
Propiedades
IUPAC Name |
7-chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19/h1-4,7,10,17H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRPLJALNOTCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)N4C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


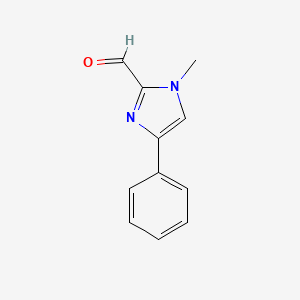
![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)
